molecular formula C6H12N2 B050279 2-Amino-2,3-dimethylbutanenitrile CAS No. 13893-53-3

2-Amino-2,3-dimethylbutanenitrile

Cat. No. B050279
CAS RN: 13893-53-3
M. Wt: 112.17 g/mol
InChI Key: CAOHBROWLMCZRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-2,3-dimethylbutanenitrile often involves reactions that allow for the introduction of amino and nitrile groups into the molecular structure. A method for synthesizing related compounds includes the reaction between 2-amino-2,3-dimethylbutanonitrile and sulfuric acid, leading to derivatives such as 2-Amino-2,3-dimethylbutanamide. This process exemplifies the synthetic strategies employed to create such molecules, where functional group transformations play a crucial role (Yong-xian Yin, 2010).

Scientific Research Applications

  • Synthesis of Cyclopropane Derivatives:

    • Aelterman et al. (1999) explored the cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile, leading to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. These compounds are potential precursors for various derivatives with potential applications in organic synthesis (Aelterman et al., 1999).
  • Crystallographic Characterization:

    • Yin (2010) performed crystallographic characterization of 2-amino-2,3-dimethylbutanamide, synthesized from 2-amino-2,3-dimethylbutanonitrile, providing insights into the structural aspects of these compounds (Yin, 2010).
  • Synthesis of Pyrimidoquinoline Derivatives:

    • Elkholy and Morsy (2006) discussed the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. These compounds demonstrate potential antimicrobial activity, highlighting their pharmacological relevance (Elkholy & Morsy, 2006).
  • Synthesis of Chromenoquinoline Derivatives:

    • Han et al. (2015) reported on the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. These novel compounds have potential applications in medicinal chemistry (Han et al., 2015).
  • Functionalization of Polyethylene Glycol:

    • Sedlák et al. (2008) utilized reactions involving 2-amino-2,3-dimethylbutanenitrile for the functionalization of polyethylene glycol. This method has implications in material science, particularly in the synthesis of polymers with specific functional groups (Sedlák et al., 2008).
  • Electrochemical and Photoluminescent Properties:

    • Ekinci et al. (2000) studied the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, related to 2-amino-2,3-dimethylbutanenitrile, revealing potential applications in the development of new photoluminescent materials (Ekinci et al., 2000).

Safety And Hazards

2-Amino-2,3-dimethylbutanenitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, the person should be moved to fresh air .

properties

IUPAC Name

2-amino-2,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOHBROWLMCZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027759
Record name 2-Amino-2,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanenitrile, 2-amino-2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Amino-2,3-dimethylbutanenitrile

CAS RN

13893-53-3
Record name 2-Amino-2,3-dimethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13893-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2,3-dimethylbutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 2-amino-2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-2,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-2,3-DIMETHYLBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Sedlák, P Drabina, M Svobodova, J Hanusek - Synlett, 2008 - thieme-connect.com
Alkylation of methyl 4-hydroxybenzoate with α-methoxy-ω-methanesulfonylpoly (ethylene glycol)(M= 5 000) and α, ω-bismethanesulfonylpoly (ethylene glycol)(M= 10 000) has been …
Number of citations: 7 www.thieme-connect.com
Y Yin - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The title compound, C6H14N2O, was synthesized by the reaction between 2-amino-2,3-dimethylbutanonitrile and oil of vitriol (sulfuric acid). A racemic mixture of L- and R-2-amino-2,3-…
Number of citations: 10 scripts.iucr.org
LQ Jin, ZT Li, ZQ Liu, YG Zheng… - Journal of industrial …, 2014 - academic.oup.com
Methionine as an essential amino acid has been attracting more attention for its important applications in food and feed additives. In this study, for efficient production of methionine from …
Number of citations: 13 academic.oup.com
M Sedlák, A Halama, J Kaválek… - Collection of …, 1995 - cccc.uochb.cas.cz
A new type of herbicides based on imidazolinones has been introduced into agriculture under commercial names of Arsenal, Pursuit, Scepter, Assert etc. by American Cyanamid …
Number of citations: 18 cccc.uochb.cas.cz
M Faisal - Green Sustainable Process for Chemical and …, 2021 - Elsevier
Recent advances in the application of enzymes with fluorosolvents led to high stereo-, regio-, and chemoselectivities, improvements in the stability of enzymes, and cost reduction of …
Number of citations: 1 www.sciencedirect.com
ZQ Liu, LZ Dong, F Cheng, YP Xue… - Journal of agricultural …, 2011 - ACS Publications
Nitrilases are important industrial enzymes that convert nitriles directly into the corresponding carboxylic acids. In the current work, the fragment with a length of 1068 bp that encodes …
Number of citations: 55 pubs.acs.org
JF Zhang, ZQ Liu, YG Zheng - Journal of the Taiwan Institute of Chemical …, 2013 - Elsevier
The nitrilase activity of a newly isolate strain, Alcaligenes faecalis WBX11, which is capable of catalyzing the direct hydrolysis of iminodiacetonitrile to its corresponding dicarboxylic acid …
Number of citations: 15 www.sciencedirect.com
GWA Milne - 2005 - books.google.com
An exhaustive resource for the industrial chemical community Through eleven editions, Gardner's Chemical Synonyms and Trade Names has become the best-known and most widely …
Number of citations: 94 books.google.com
SW Borron - Toxicology of Cyanides and Cyanogens …, 2015 - Wiley Online Library
This chapter addresses some aliphatic nitriles of industrial importance. The nitriles are an extremely important chemical family, employed as solvents (acetonitrile, pro‐pionitrile), in the …
Number of citations: 6 onlinelibrary.wiley.com
Committee on Acute Exposure Guideline … - … Guideline Levels for …, 2014 - ncbi.nlm.nih.gov
Under the authority of the Federal Advisory Committee Act (FACA) PL 92-463 of 1972, the National Advisory Committee for Acute Exposure Guideline Levels for Hazardous Substances (…
Number of citations: 0 www.ncbi.nlm.nih.gov

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